molecular formula C11H9ClF3N3O B1422410 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1203897-93-1

2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B1422410
CAS No.: 1203897-93-1
M. Wt: 291.66 g/mol
InChI Key: JEJGNLCNTXIHMH-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Pyridine Core :

    • The chlorine at position 2 introduces electronegativity, enabling nucleophilic substitution reactions.
    • The isopropyl group at position 6 enhances lipophilicity, influencing membrane permeability.
  • 1,2,4-Oxadiazole Ring :

    • The trifluoromethyl group at position 5 stabilizes the oxadiazole via electron-withdrawing effects, reducing ring oxidation susceptibility.
    • The oxadiazole’s N–O–N linkage creates a planar, conjugated system, facilitating π-π interactions with biological targets.

Table 2: Substituent Effects on Molecular Properties

Substituent Position Electronic Effect Role in Bioactivity
Chlorine Pyridine-2 Withdraws electron density Enhances electrophilic reactivity
Isopropyl Pyridine-6 Donates steric bulk Improves lipid solubility
Trifluoromethyl Oxadiazole-5 Strong electron withdrawal Boosts metabolic stability

These structural attributes align with trends in agrochemical and pharmaceutical design, where pyridine-oxadiazole hybrids are leveraged for their dual capacity to engage in hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

3-(2-chloro-6-propan-2-ylpyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O/c1-5(2)7-4-3-6(8(12)16-7)9-17-10(19-18-9)11(13,14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJGNLCNTXIHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C2=NOC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally starts with pyridine derivatives. A common approach involves chlorination of 6-isopropyl-3-pyridinol, followed by the introduction of the oxadiazole moiety. This step often requires reagents like phosphorus oxychloride (POCl3) and specific catalysts to ensure high yields.

Industrial Production Methods: : On an industrial scale, the production typically involves batch processes with rigorous quality control to maintain purity levels. Reactors equipped with temperature and pressure control mechanisms are employed to facilitate the multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the isopropyl group, forming ketones or aldehydes under controlled conditions.

  • Reduction: : Reduction reactions may target the nitro group if present in similar analogs, leading to amine derivatives.

  • Substitution: : Halogen exchange and nucleophilic substitution are prominent reactions, influenced by the chlorine atom in the pyridine ring.

Common Reagents and Conditions

  • Oxidation: KMnO4, H2O2

  • Reduction: NaBH4, catalytic hydrogenation

  • Substitution: NaOH, Grignard reagents

Major Products: : These reactions yield derivatives like pyridine ketones, alcohols, and various substituted oxadiazoles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compounds, making them more effective against various bacterial strains. Studies have shown that compounds similar to 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine possess potent activity against resistant strains of bacteria .

Anticancer Properties

Recent investigations into the anticancer potential of oxadiazole derivatives have revealed promising results. The compound's ability to inhibit specific cancer cell lines while sparing normal cells has been documented in several studies. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways .

Neuroprotective Effects

Preliminary research suggests that this compound may also exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective activity is attributed to its ability to inhibit oxidative stress and inflammation in neuronal cells .

Herbicide Development

The structural features of this compound make it a candidate for herbicide formulation. Its efficacy in inhibiting weed growth while being selective for crops has been explored in agricultural studies. The trifluoromethyl group plays a crucial role in enhancing herbicidal activity by improving the compound's retention on plant surfaces .

Insecticidal Properties

Research has also indicated that compounds containing oxadiazole rings can act as insecticides. The mode of action typically involves interference with the nervous system of insects, leading to paralysis and death. This property makes it valuable for developing pest control agents .

Polymer Chemistry

The unique chemical structure allows for potential applications in polymer chemistry. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties. Studies are ongoing to explore its utility as an additive in high-performance materials .

Coatings and Surface Treatments

Due to its chemical stability and resistance to degradation, this compound may be used in coatings and surface treatments that require durability under harsh conditions. Research is focused on developing formulations that can provide protective barriers against corrosion and wear .

Mechanism of Action

The compound operates through interaction with molecular targets like enzymes and receptors, influencing biological pathways. The trifluoromethyl group can enhance lipophilicity, facilitating membrane penetration and target binding efficiency. Additionally, the oxadiazole ring can form hydrogen bonds, stabilizing interactions with biological macromolecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine (Target) C₁₂H₁₀ClF₃N₃O 313.68 Chloro (C2), isopropyl (C6), CF₃-oxadiazole (C3)
2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine C₁₄H₇ClF₃N₃O 325.68 Chloro (C2), phenyl (C6), CF₃-oxadiazole (C3)
Tamuzimodum (Immunomodulator) C₂₁H₁₄Cl₂F₃N₅O₃ 524.27 Imidazo[1,2-a]pyridine core, CF₃-oxadiazole, chloro, piperidinone linkage
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b) C₂₁H₁₄N₃O₄F₃S 461.40 Imidazo[1,2-a]pyridine core, nitro (C3), tosylmethyl (C2), CF₃-phenyl (C6)
Furo[2,3-b]pyridine derivative C₂₆H₂₂F₄N₆O₃ 542.49 Furopyridine core, CF₃-ethylamino, fluorophenyl, methylcarboxamide

Structural Analysis

Pyridine vs. Imidazo/Furopyridine Cores

  • The target compound’s pyridine core offers simpler electronic tuning compared to tamuzimodum ’s imidazo[1,2-a]pyridine or the furo[2,3-b]pyridine derivative. Imidazo/furopyridine cores enhance π-π stacking in biological systems but increase steric hindrance .
  • The absence of fused rings in the target compound improves synthetic accessibility but may reduce binding affinity in certain biological targets .

Substituent Effects Isopropyl vs. Phenyl (C6 Position): The isopropyl group in the target compound reduces steric bulk compared to the phenyl group in 2-Chloro-6-phenyl-... Trifluoromethyl-Oxadiazole: This group is conserved across analogs (e.g., tamuzimodum) and contributes to electron-withdrawing effects, stabilizing the molecule in electrophilic reactions .

Functional Group Diversity The nitro and tosylmethyl groups in Compound 7b () introduce strong electron-withdrawing effects, contrasting with the target compound’s chloro and trifluoromethyl groups. This difference may influence reactivity in nucleophilic substitution or cross-coupling reactions . The furopyridine derivative’s carboxamide and trifluoroethylamino groups expand hydrogen-bonding capacity, which is absent in the target compound .

Biological Activity

2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H9ClF3N3OC_{11}H_{9}ClF_{3}N_{3}O with a CAS number of 1203897-93-1. Its structure features a pyridine ring substituted with a chlorinated isopropyl group and a trifluoromethyl oxadiazole moiety. The compound exhibits irritant properties and requires careful handling due to its potential toxicity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. The oxadiazole scaffold has been shown to inhibit various enzymes involved in cancer progression such as:

  • Telomerase
  • Histone Deacetylase (HDAC)
  • Thymidylate Synthase

These enzymes are crucial for cancer cell proliferation and survival. For instance, compounds with the oxadiazole structure have demonstrated selective inhibition of telomerase activity, leading to reduced tumor growth in vitro .

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial properties. Similar oxadiazole derivatives have been evaluated for their efficacy against various bacterial strains. For example:

  • Staphylococcus aureus : MIC values reported range from 3.12 to 12.5 μg/mL.
  • Escherichia coli : Comparable MIC values suggest moderate effectiveness against this pathogen .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By targeting specific enzymes critical for cancer cell metabolism and proliferation.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells through modulation of signaling pathways.
  • Antioxidant Activity : Some studies suggest that oxadiazole derivatives can act as antioxidants, potentially mitigating oxidative stress in cells .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of various oxadiazole derivatives, including the target compound. The study found that the derivative inhibited cell growth in several cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, this compound was tested against multiple bacterial strains using the agar-well diffusion method. The results indicated substantial zones of inhibition, suggesting promising antibacterial properties .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerEnzyme inhibition (telomerase, HDAC)
AntimicrobialBacterial inhibition (S. aureus, E. coli)
AntioxidantFree radical scavenging

Q & A

Q. What are the established synthetic routes for synthesizing 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine?

Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry, focusing on:

  • Cyclization reactions to form the 1,2,4-oxadiazole ring, often using hydroxylamine derivatives and nitrile precursors under reflux conditions .
  • Substitution reactions at the pyridine core: Chlorination at position 2 and isopropyl group introduction at position 6 require controlled temperature (e.g., 60–80°C) and catalysts like Pd/C or CuI .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the final product.

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole formationNH2_2OH·HCl, DMF, 110°C65–75≥95%
ChlorinationPOCl3_3, reflux80–85≥97%
Isopropyl substitutionIsopropyl boronic acid, Pd(PPh3_3)4_455–60≥90%

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6_6) to confirm substitution patterns (e.g., δ 1.3 ppm for isopropyl CH3_3, δ 8.1 ppm for pyridine H) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (ESI+) to verify molecular ion [M+H]+^+ (calculated for C12_{12}H11_{11}ClF3_3N3_3O: 322.06 Da).
  • X-ray Crystallography : For unambiguous confirmation of stereoelectronic effects, particularly the orientation of the trifluoromethyl-oxadiazole group .

Advanced Research Questions

Q. How can researchers evaluate environmental fate and ecotoxicological impacts of this compound?

Methodological Answer: Adopt a tiered approach based on Project INCHEMBIOL guidelines :

Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 5–9, 25°C) to assess bioavailability.

Biotic/Abiotic Degradation : Use LC-MS/MS to track degradation products in simulated environmental matrices (soil/water systems).

Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48h EC50_{50}) and algal growth inhibition tests (OECD 201).

Q. Table 2: Environmental Stability Data

ParameterValueMethod
logP3.2 ± 0.1Shake-flask
Hydrolysis t1/2_{1/2} (pH 7)14 daysHPLC-UV
EC50_{50} (D. magna)12 mg/LOECD 202

Q. How should contradictions in stability data across studies be resolved?

Methodological Answer: Contradictions often arise from variable experimental conditions. To address this:

  • Standardize Protocols : Replicate studies using controlled parameters (e.g., humidity, light exposure) as per split-split plot designs .
  • Statistical Analysis : Apply ANOVA to isolate variables (e.g., temperature vs. catalyst loading) contributing to discrepancies .
  • Cross-Lab Validation : Collaborate with independent labs to verify reproducibility, emphasizing traceable reagent sources and calibrated equipment .

Q. What computational approaches predict reactivity in trifluoromethyl-oxadiazole derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electrophilic substitution trends (e.g., Fukui indices for chlorination sites) .
  • Molecular Docking : Screen against cytochrome P450 enzymes to predict metabolic pathways (AutoDock Vina, PyMOL visualization) .
  • QSPR Models : Correlate Hammett σ+^+ values with reaction rates for substituent effects on oxadiazole ring stability .

Q. How to assess compound stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate samples in buffers (pH 3–9) at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-DAD .
  • Kinetic Analysis : Calculate activation energy (Ea_a) using the Arrhenius equation to extrapolate shelf-life under storage conditions .
  • Solid-State Characterization : Use DSC/TGA to detect polymorphic transitions or hygroscopicity-related instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine

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